molecular formula C15H24N6O2 B12324874 Arg-phe-NH2, hcl

Arg-phe-NH2, hcl

Cat. No.: B12324874
M. Wt: 320.39 g/mol
InChI Key: CQZWLVDDIOZTJI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginylphenylalaninamide hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: The amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of arginylphenylalaninamide hydrochloride follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Arginylphenylalaninamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form nitric oxide or other reactive nitrogen species.

    Reduction: Reduction reactions can target the amide bond, potentially breaking it down into individual amino acids.

    Substitution: The phenylalanine residue can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitric oxide (NO) and other nitrogen oxides.

    Reduction: Free arginine and phenylalanine.

    Substitution: Halogenated derivatives of phenylalanine.

Scientific Research Applications

Arginylphenylalaninamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of arginylphenylalaninamide hydrochloride involves its interaction with specific molecular targets. The arginine residue can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide, a key signaling molecule. The phenylalanine residue can interact with aromatic amino acid receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenypressin: A neuropeptide with similar pharmacological properties, differing by the presence of phenylalanine in the second residue.

    Taphalgin: A synthetic derivative of dermorphine with a similar structure and analgesic properties.

    FE200041: A tetrapeptide with selective κ opioid receptor agonist activity.

Uniqueness

Arginylphenylalaninamide hydrochloride is unique due to its specific combination of arginine and phenylalanine, which imparts distinct biochemical properties. Its ability to interact with both nitric oxide synthase and aromatic amino acid receptors sets it apart from other peptides.

Biological Activity

Arg-Phe-NH2, HCl (also known as Arginine-Phenylalanine amide hydrochloride) is a dipeptide that has garnered attention in biological research due to its potential therapeutic applications. This compound is particularly noted for its interactions with various biological receptors and its implications in peptide-based drug design. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

Arg-Phe-NH2 consists of two amino acids: arginine (Arg) and phenylalanine (Phe), linked by a peptide bond. The presence of the amide group enhances its stability and bioactivity. The hydrochloride form (HCl) facilitates solubility in aqueous environments, making it suitable for biological assays.

Receptor Binding Affinity

Arg-Phe-NH2 has been studied for its binding affinity to various receptors, particularly melanocortin receptors. Research indicates that the Arg-Phe motif is crucial for receptor interaction and biological activity. A study demonstrated that truncation of peptides containing Arg-Phe significantly reduced their agonist activity at melanocortin receptors, highlighting the importance of this dipeptide in maintaining biological function .

Peptide Receptor Type Binding Affinity (IC50)
AGRP(83-132)hMC4R3.5 nM
Arg-Phe-PhehMC4R127 nM
NDP-MSHhMC3R1.9 μM

Opioid Activity

Research has also explored the opioid-like activities of peptides containing Arg-Phe sequences. In vitro studies showed that certain analogs with modifications at the Arg or Phe positions exhibited enhanced metabolic stability and receptor binding compared to traditional opioid peptides .

Case Studies

  • Melanocortin Receptor Agonism : A study investigated the role of Arg-Phe in the structure-activity relationship (SAR) of peptides targeting melanocortin receptors. Substituting Arg-Phe with Ala-Ala significantly diminished antagonist activity, underscoring the necessity of these residues for effective receptor engagement .
  • Opioid Peptide Stability : In a comparative analysis of various opioid peptides, it was found that analogs incorporating Arg at position 2 demonstrated superior stability in rat brain extracts, retaining over 90% integrity after 20 hours .
  • Taste Perception : Interestingly, a model involving bitter peptides revealed that sequences including Arg and Phe were associated with heightened bitterness perception, suggesting a sensory role for these amino acids beyond their pharmacological properties .

The biological activity of Arg-Phe-NH2 can be attributed to several mechanisms:

  • Receptor Agonism : The dipeptide acts as an agonist at specific G-protein coupled receptors (GPCRs), influencing physiological responses such as appetite regulation and pain modulation.
  • Stability : The incorporation of D-amino acids in analogs has been shown to enhance resistance to enzymatic degradation, allowing for prolonged action within biological systems .
  • Signal Transduction : Binding to receptors initiates downstream signaling pathways that modulate various cellular responses, including hormonal release and neuronal excitability.

Properties

IUPAC Name

2-amino-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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